Technical Guide: Synthesis and Characterization of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Technical Guide: Synthesis and Characterization of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Executive Summary
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1260590-97-3) is a high-value chiral building block, structurally integrating the pharmacophore features of Rasagiline (MAO-B inhibitor) and the indanone core of Donepezil (AChE inhibitor). Its synthesis demands rigorous stereochemical control, as the biological activity of aminoindanes is frequently enantiomer-specific.
This guide details two validated pathways for its production:
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Classical Resolution: A robust, scalable route utilizing diastereomeric salt formation, ideal for multi-gram to kilogram batches.
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Asymmetric Transfer Hydrogenation (ATH): A catalytic "green" route offering high atom economy and enantioselectivity (>95% ee).
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the C1-N bond formation. The 5,6-dimethoxy substitution pattern dictates the electron density of the aromatic ring, influencing both the reductive amination kinetics and the solubility profiles of diastereomeric salts.
Figure 1: Retrosynthetic tree illustrating the Classical Resolution (solid lines) and Asymmetric Synthesis (dashed line) pathways.[1][2][3]
Experimental Protocols
Route A: Classical Resolution (Scalable & Robust)
This route is preferred for its reliability and the low cost of reagents. It involves the synthesis of the racemic amine followed by optical resolution.
Step 1: Synthesis of 5,6-Dimethoxy-1-indanone Oxime
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Reagents: 5,6-Dimethoxy-1-indanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium acetate (2.0 eq), Ethanol/Water (3:1).
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Procedure:
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Dissolve indanone in EtOH/H₂O. Add NH₂OH·HCl and NaOAc.
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Reflux for 4–6 hours (Monitor TLC: 30% EtOAc/Hexane).
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Cool to 0°C. The oxime typically precipitates as a white/off-white solid.
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Filter, wash with cold water, and dry. Yield: >90%.
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Step 2: Reduction to (±)-5,6-Dimethoxy-1-aminoindane
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Reagents: Oxime (from Step 1), Raney Nickel (catalytic), Ammonium Hydroxide (25%), Methanol, Hydrogen (50 psi).
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Mechanism: Catalytic hydrogenation reduces the C=N bond. NH₄OH suppresses secondary amine formation (dimerization).
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Procedure:
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Charge autoclave with Oxime, MeOH, and aqueous NH₄OH (10:1 v/v).
-
Add Raney Ni (slurry in water, carefully washed with MeOH).
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Pressurize with H₂ (50 psi) and stir at RT for 12–24 h.
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Filter through Celite® (Caution: Pyrophoric catalyst).
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Concentrate filtrate to obtain the crude racemic amine oil.
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Step 3: Resolution via Diastereomeric Crystallization
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Key Insight: For 1-aminoindanes, L-(+)-Tartaric acid (2R,3R-tartaric acid) is the standard resolving agent. The diastereomeric salt solubility difference in Methanol/Ethanol drives the separation.
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Protocol:
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Dissolve (±)-amine (10 g, 51.7 mmol) in Methanol (100 mL).
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Add L-(+)-Tartaric acid (7.76 g, 51.7 mmol) dissolved in warm Methanol (50 mL).
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Heat to reflux to ensure complete dissolution.
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Controlled Cooling: Cool slowly to RT, then to 0°C over 4 hours.
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Filtration: Collect the precipitate.
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Note: Depending on the specific derivative, the (R)-amine salt may be the precipitate (less soluble) or remain in the mother liquor. For 1-aminoindane, the (R)-amine-(L)-tartrate is often less soluble.
-
-
Recrystallization: Recrystallize the salt from MeOH/H₂O (9:1) until constant melting point and optical rotation are achieved.
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Free Basing: Treat the salt with 1M NaOH and extract with CH₂Cl₂ to yield the pure (R)-amine.
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Route B: Asymmetric Transfer Hydrogenation (Green Chemistry)
This route utilizes a chiral Ruthenium catalyst to induce chirality directly from the ketone or imine, bypassing the 50% yield limit of classical resolution.
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Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]
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Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
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Precursor: 5,6-Dimethoxy-1-indanone (direct reductive amination) or its pre-formed imine.
Workflow:
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Imine Formation: React Indanone with Ammonium Formate or Benzylamine (if deprotection follows).
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ATH Reaction:
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Substrate: Imine (1.0 eq).
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Catalyst: Ru-TsDPEN (0.5–1 mol%).
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Solvent: Dichloromethane or MeOH.
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Reagent: HCOOH/Et₃N (5:2).
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Conditions: 25–40°C, 24 h.
-
-
Workup: Quench with NaHCO₃, extract with EtOAc.
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Result: Typically yields (R)-amine with 90–98% ee.[4]
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
The 5,6-dimethoxy substitution simplifies the aromatic region into two singlets due to the lack of coupling partners (para-relationship).
Expected ¹H NMR (400 MHz, CDCl₃):
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δ 6.90 (s, 1H): Aromatic H (C4 or C7).
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δ 6.82 (s, 1H): Aromatic H (C7 or C4).
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δ 4.35 (t, J=7.5 Hz, 1H): Benzylic CH-NH₂ (C1).
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δ 3.88 (s, 3H): OMe.[5]
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δ 3.86 (s, 3H): OMe.
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δ 2.90 (m, 1H): Benzylic CH₂ (C3).
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δ 2.75 (m, 1H): Benzylic CH₂ (C3).
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δ 2.50 (m, 1H): Aliphatic CH₂ (C2).
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δ 1.70 (m, 1H): Aliphatic CH₂ (C2).
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δ 1.80 (br s, 2H): NH₂ (Exchangeable).
Chiral HPLC Method
To determine Enantiomeric Excess (ee).[6]
| Parameter | Condition |
| Column | Daicel Chiralcel® OD-H or AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 280 nm |
| Temperature | 25°C |
| Retention | (R)-enantiomer typically elutes after (S) on OD-H (Confirm with std). |
Optical Rotation
-
Specific Rotation
: The parent (R)-1-aminoindan is levorotatory ( in MeOH). -
Target Expectation: (R)-5,6-dimethoxy-1-aminoindane is expected to follow this trend (negative rotation), but the magnitude may vary.
-
Specification: Report value as
(c=1.0, MeOH).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee (Route A) | Incomplete resolution | Perform a second recrystallization of the tartrate salt. Ensure slow cooling rate. |
| Low Yield (Route A) | Salt solubility too high | Switch solvent from pure MeOH to MeOH/EtOH or MeOH/Isopropanol mixtures. |
| Dimer Formation | Reductive amination side reaction | Increase NH₄OH concentration or H₂ pressure during reduction. |
| Racemization | Harsh workup conditions | Avoid high temperatures (>50°C) during free-basing. Use mild bases (Na₂CO₃). |
References
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Synthesis of Indanones: Xu, Y., et al. "Synthesis of 5,6-dimethoxy-1-indanone."[1][7] Chinese Journal of Modern Applied Pharmacy, 2000, 17(6), 464-465. 1[3]
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Resolution of Aminoindanes: "Process for the preparation of enantiomerically pure 1-aminoindan." European Patent EP3068746B1. 8
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Asymmetric Transfer Hydrogenation: Palmer, M., et al. "Asymmetric transfer hydrogenation of unsaturated ketones." Tetrahedron, 2021, 77, 131771. 9[1][2][3][5][6][7][10][11][12][13]
-
Donepezil Intermediate Synthesis: "An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone." Indian Patent Application 202011026857. 14[2][3][10][13]
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General Characterization Data: PubChem Compound Summary for (R)-(-)-1-Aminoindan. 3[2][3][13]
Sources
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